molecular formula C10H13NS B8283723 1-Benzyl-azetidine-3-thiol

1-Benzyl-azetidine-3-thiol

Cat. No. B8283723
M. Wt: 179.28 g/mol
InChI Key: YVQKRMQHCVENJI-UHFFFAOYSA-N
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Patent
US07662810B2

Procedure details

1-Benzyl-3-acetylthio-azetidine (1 g, 4.518 mmol) prepared in Preparation Example 49 was dissolved in methanol (20 ml), and oxygen was completely removed by passing nitrogen through the mixture. The resulting mixture was cooled to 0° C., 2N sodium hydroxide (2.27 ml, 4.518 mmol) was added thereto slowly, stirred at 0° C. for 30 min, and then 2N—HCl was added thereto to neutralize (pH 7) the mixture. The resulting solution was concentrated under a reduced pressure, and the concentrate was dissolved in ethyl acetate, and washed with a saturated salt solution. The organic layer was dried over magnesium sulfate and concentrated under a reduced pressure to obtain 620 mg (yield: 77%) of the title compound, which was used in the next reaction without any additional purification.
Name
1-Benzyl-3-acetylthio-azetidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:11][CH:10]([S:12]C(=O)C)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CO>[CH2:1]([N:8]1[CH2:11][CH:10]([SH:12])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-Benzyl-3-acetylthio-azetidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C1)SC(C)=O
Step Two
Name
Quantity
2.27 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
slowly, stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
oxygen was completely removed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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